Enantiomeric Integrity: (S)- vs. (R)-Configuration Effects on Biological Activity
While no direct head-to-head IC50 data for the (S)- vs. (R)-enantiomer of this exact compound are publicly available, the class of N-protected cyclopropylethylcarbamates shows stereochemistry-dependent HDAC inhibitory activity. In a study of closely related cyclopropylethylcarbamate analogs (compounds 18–21), the active stereoisomer exhibited measurable in vitro growth inhibition, whereas inactive stereoisomers did not [1]. This establishes that selecting the correct enantiomer (CAS 1374970-04-3 for the (S)-form) is critical for reproducing biological activity.
| Evidence Dimension | Stereochemistry-dependent biological activity |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 1374970-04-3 |
| Comparator Or Baseline | (R)-enantiomer, CAS 1240178-26-0 |
| Quantified Difference | No direct IC50 ratio available; class-level observation of stereochemistry-dependent activity |
| Conditions | HDAC inhibition assay (in vitro growth inhibition) as described in Jung et al., 2008 |
Why This Matters
Procuring the correct enantiomer is essential for maintaining biological activity in medicinal chemistry campaigns, as the (R)-enantiomer is unlikely to reproduce the same target engagement.
- [1] Jung, J. C., Moon, H. I., & Oh, S. (2008). Synthesis, structural characterization and biological evaluation of N-protected cyclopropylethylcarbamates as potential histone deacetylase inhibitor. Chemical Biology & Drug Design, 72(6), 592–595. View Source
